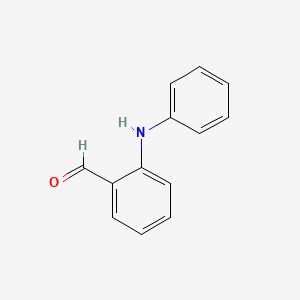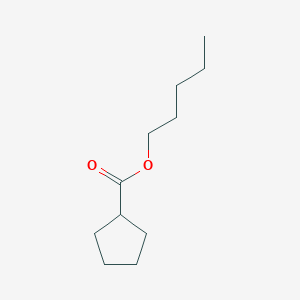![molecular formula C12H12N2O2 B3175678 6,6'-Dimethoxy-[3,3']bipyridinyl CAS No. 95881-82-6](/img/structure/B3175678.png)
6,6'-Dimethoxy-[3,3']bipyridinyl
概要
説明
6,6’-Dimethoxy-[3,3’]bipyridinyl is an organic compound with the molecular formula C12H12N2O2. It consists of two pyridine rings connected by a single bond, with methoxy groups attached to the 6th position of each pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-[3,3’]bipyridinyl typically involves the coupling of two pyridine rings. One common method is the Ullmann coupling reaction, where two halogenated pyridine derivatives are coupled in the presence of a copper catalyst. The reaction conditions often include high temperatures and the use of a base to facilitate the coupling process .
Industrial Production Methods
Industrial production of 6,6’-Dimethoxy-[3,3’]bipyridinyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
6,6’-Dimethoxy-[3,3’]bipyridinyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while amination can be done using ammonia (NH3) or amines under basic conditions.
Major Products
Oxidation: Formation of 6,6’-dicarboxy-[3,3’]bipyridinyl.
Reduction: Formation of 6,6’-dimethoxy-[3,3’]bipiperidinyl.
Substitution: Formation of 6,6’-dihalo-[3,3’]bipyridinyl or 6,6’-diamino-[3,3’]bipyridinyl.
科学的研究の応用
6,6’-Dimethoxy-[3,3’]bipyridinyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research into its use as a building block for drug development.
Industry: Utilized in the production of organic electronic materials and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of 6,6’-Dimethoxy-[3,3’]bipyridinyl largely depends on its role as a ligand. When it forms complexes with transition metals, it can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, which can further modulate the compound’s behavior in various applications .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine:
Uniqueness
6,6’-Dimethoxy-[3,3’]bipyridinyl is unique due to the presence of methoxy groups at the 6th position of each pyridine ring. This structural feature can enhance its solubility in organic solvents and influence its electronic properties, making it a valuable compound for specific applications in catalysis and materials science.
特性
IUPAC Name |
2-methoxy-5-(6-methoxypyridin-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-5-3-9(7-13-11)10-4-6-12(16-2)14-8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXHWXGWCLMXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


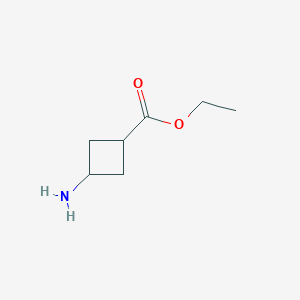
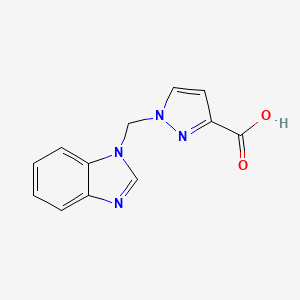
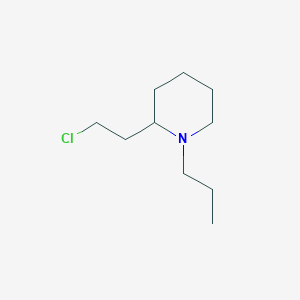
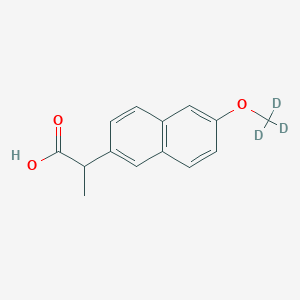
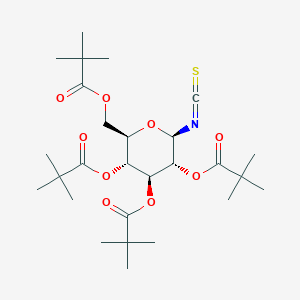

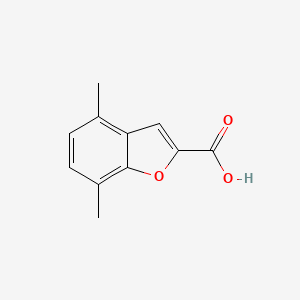
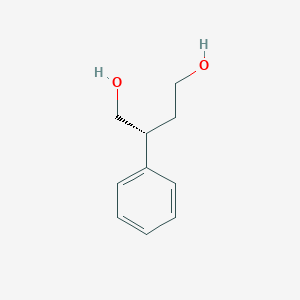
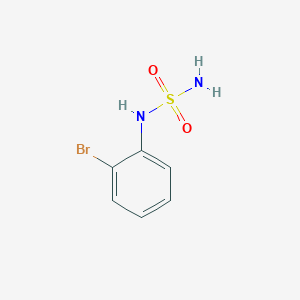
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)
